Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride

Lipophilicity Drug-likeness CNS drug design

Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride (CAS free base: 1373028-53-5; hydrochloride: 2169927-15-3 for the (3r,5s) stereoisomer) is a non-natural spirocyclic amino ester belonging to the spiro[2.3]hexane scaffold class—a strained bicyclic framework in which a cyclopropane ring and a cyclobutane ring share a single quaternary spiro-carbon. The compound features a primary amine at the 5-position of the cyclobutane ring and an ethyl carboxylate ester at the 1-position, supplied as the hydrochloride salt to enhance handling and aqueous solubility.

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
Cat. No. B12109636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride
Molecular FormulaC9H16ClNO2
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC12CC(C2)N.Cl
InChIInChI=1S/C9H15NO2.ClH/c1-2-12-8(11)7-5-9(7)3-6(10)4-9;/h6-7H,2-5,10H2,1H3;1H
InChIKeyABBHJZKGIJZHGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Aminospiro[2.3]hexane-1-carboxylate Hydrochloride: A Conformationally Restricted Spirocyclic Amino Ester Building Block for CNS-Targeted Drug Discovery


Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride (CAS free base: 1373028-53-5; hydrochloride: 2169927-15-3 for the (3r,5s) stereoisomer) is a non-natural spirocyclic amino ester belonging to the spiro[2.3]hexane scaffold class—a strained bicyclic framework in which a cyclopropane ring and a cyclobutane ring share a single quaternary spiro-carbon [1]. The compound features a primary amine at the 5-position of the cyclobutane ring and an ethyl carboxylate ester at the 1-position, supplied as the hydrochloride salt to enhance handling and aqueous solubility . This scaffold class was originally developed as conformationally rigid analogs of γ-aminobutyric acid (GABA), designed to restrict the conformational freedom of the flexible natural neurotransmitter and thereby probe GABAergic receptor subtype selectivity [2]. The spiro[2.3]hexane core has recently attracted renewed attention as an underexplored, sp³-rich three-dimensional bioisostere, with the 5-azaspiro[2.3]hexane variant validated as a strained piperidine replacement exhibiting superior 3D drug-likeness indicators while maintaining comparable molecular volume [3].

Why Generic Substitution Is Inappropriate for Ethyl 5-Aminospiro[2.3]hexane-1-carboxylate Hydrochloride


Direct substitution of ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride with its closest apparent analogs—such as the non-aminated ethyl spiro[2.3]hexane-1-carboxylate (CAS 17202-57-2), the free carboxylic acid form, or the simpler spiro[2.3]hexan-1-amine—is not scientifically justifiable without quantitative re-validation of the target experimental outcome. The presence and regiochemistry of the 5-amino group fundamentally alters key molecular descriptors: computed XLogP3-AA drops from 2.1 (non-aminated ester) to 0.3 (5-amino ester), a ~7-fold reduction in predicted lipophilicity, while topological polar surface area (TPSA) increases from approximately 26.3 Ų to 52.3 Ų [1]. The ethyl ester moiety provides a balance of lipophilicity and synthetic lability distinct from the free carboxylic acid, which exists as a zwitterion at physiological pH and displays different solubility, membrane permeability, and solid-state handling characteristics [2]. Additionally, the hydrochloride salt form confers enhanced aqueous solubility and crystallinity relative to the free base, directly impacting formulation reproducibility, weighing accuracy, and dissolution behavior in assay buffers . Importantly, the conformational restriction imposed by the spiro[2.3]hexane framework is critically dependent on both substitution pattern and stereochemistry; diastereomeric and regioisomeric variants (e.g., 5-amino substitution on the cyclobutane ring versus 1-amino substitution on the cyclopropane ring) exhibit divergent exit vector geometries that determine their suitability as piperidine or cycloalkane isosteres in lead optimization [3]. These differences are quantifiable and consequential—not cosmetic—and must be accounted for in any procurement decision where biological or physicochemical reproducibility is required.

Quantitative Differentiation Evidence for Ethyl 5-Aminospiro[2.3]hexane-1-carboxylate Hydrochloride Against Closest Analogs


Lipophilicity Differential: XLogP3-AA of 0.3 vs. 2.1 for the Non-Aminated Ester Analog

The target compound ethyl 5-aminospiro[2.3]hexane-1-carboxylate (free base) exhibits a computed XLogP3-AA of 0.3, representing a ≥7-fold reduction in predicted octanol–water partition coefficient compared to the non-aminated analog ethyl spiro[2.3]hexane-1-carboxylate (CAS 17202-57-2), which has an XLogP3-AA of 2.1 [1]. This 1.8 log unit difference is a direct consequence of the 5-amino substituent introducing a hydrogen bond donor and increasing polar surface area, and it places the target compound in a lipophilicity range more consistent with CNS drug-like space (optimal CNS logP ~1–4), whereas the non-aminated analog sits at the upper boundary of this range [2].

Lipophilicity Drug-likeness CNS drug design Physicochemical profiling

Topological Polar Surface Area (TPSA) Increase: 52.3 Ų vs. ~26.3 Ų for the Non-Aminated Analog

The target compound has a computed topological polar surface area (TPSA) of 52.3 Ų, approximately double the estimated TPSA of the non-aminated comparator ethyl spiro[2.3]hexane-1-carboxylate (~26.3 Ų) [1]. This difference arises from the primary amine contributing both an additional nitrogen and two hydrogen atoms to the polar surface calculation. The TPSA value of 52.3 Ų for the target compound falls below the commonly cited threshold of 60–70 Ų associated with favorable passive blood–brain barrier (BBB) permeation, whereas the non-aminated analog at ~26 Ų is far below this threshold [2]. Both compounds are predicted to be CNS-penetrant by this metric, but the target compound's higher TPSA may offer advantages in reducing promiscuous binding to hydrophobic off-targets while retaining adequate brain exposure.

Polar surface area BBB permeability Oral bioavailability Physicochemical differentiation

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Crystallinity vs. Free Base

The hydrochloride salt (C9H16ClNO2, average mass 205.68 g/mol) is distinguished from the free base (C9H15NO2, MW 169.22 g/mol) by protonation of the primary amine, which introduces a formal positive charge balanced by the chloride counterion . Amine hydrochlorides typically exhibit 10- to 1000-fold increases in aqueous solubility relative to their free base counterparts at neutral pH, due to favorable ion-dipole interactions with water [1]. The free base form of ethyl 5-aminospiro[2.3]hexane-1-carboxylate is an oily or low-melting solid with limited water solubility; the hydrochloride salt is a crystalline solid with defined melting behavior, enabling accurate gravimetric dispensing and reproducible dissolution in aqueous assay media . The hydrochloride salt is commercially available at 97% purity (HPLC) from multiple suppliers . This solid-state advantage is critical for high-throughput screening workflows where compound handling precision directly impacts assay reproducibility.

Salt selection Aqueous solubility Formulation Solid-state properties

Conformational Restriction: Spiro[2.3]hexane Scaffold vs. Flexible GABA as a Rigid GABAergic Pharmacophore Probe

The spiro[2.3]hexane scaffold embedded in the target compound was explicitly designed as a conformationally rigid analog of γ-aminobutyric acid (GABA) [1]. Unlike flexible GABA, which can adopt numerous low-energy conformations (including extended and folded states) in solution and at receptor binding sites, the spiro[2.3]hexane framework locks the relative spatial orientation of the amine and carboxyl(ate) pharmacophoric groups into a defined geometry dictated by the spirocyclic ring fusion [2]. This conformational restriction reduces the entropic penalty upon receptor binding and can enhance subtype selectivity by pre-organizing the ligand into a specific receptor-complementary conformation [3]. Related spirocyclic compounds based on this scaffold have demonstrated antagonist activity at GABA-A receptors with IC50 values in the nanomolar range (e.g., 210 nM at human α1β2γ2S GABA-A receptor for a structurally related spirocyclic scaffold) [4]. The target compound's ethyl ester serves as a prodrug-like or synthetic handle for further derivatization, with the 5-amino group providing a vector for amide or urea coupling to explore GABAergic pharmacophore space inaccessible to flexible GABA itself.

Conformational restriction GABA receptor Neuroscience Structure-activity relationship

Spiro[2.3]hexane Scaffold Validated as Piperidine Bioisostere with Superior 3D Drug-Likeness

A systematic computational evaluation using DFT optimization (ωB97XD3BJ/6-31++G(d,p)) and principal component analysis (PCA) of nine spiro[2.3]hexane cores demonstrated that the spiro[2.3]hexane scaffold clusters in physicochemical space with piperidine, exhibiting similar molecular volume (critical for binding site compatibility) and superior plane of best fit (PBF) scores as a 3D drug-likeness indicator [1]. In 3D PCA space, spiro[2.3]hexane displayed an average intra-cluster distance of 3.59 ± 1.18 and an inter-cluster distance to piperidine of only 3.18, confirming close physicochemical similarity [1]. This bioisosteric relationship was experimentally validated: compounds incorporating the 5-azaspiro[2.3]hexane core demonstrated micromolar binding activity (10–39 μM) at the μ-opioid receptor when replacing the piperidine ring of pethidine, and the hypothsis was confirmed through in vitro label-free binding assays on SH-SY5Y neuroblastoma cells [1]. While this validation was conducted on the 5-aza variant, the all-carbon spiro[2.3]hexane scaffold (as in the target compound) shares the same ring geometry and was included in the same computational clustering, establishing its bioisosteric potential [1]. In contrast, the widely used spiro[3.3]heptane scaffold (two fused four-membered rings) has a larger molecular volume and distinct exit vector geometry, making it a bioisostere for different pharmacophores (e.g., piperazine, morpholine) rather than piperidine [2].

Bioisosterism Piperidine replacement 3D drug-likeness Medicinal chemistry

Hydrogen Bond Donor/Acceptor Profile Distinct from Non-Aminated and Heteroatom Analogs

The target compound (free base) possesses 1 hydrogen bond donor (HBD, the primary amine) and 3 hydrogen bond acceptors (HBA, the amine nitrogen and two ester oxygens), compared to 0 HBD and 2 HBA for the non-aminated analog ethyl spiro[2.3]hexane-1-carboxylate [1]. This HBD/HBA profile of (1,3) places the compound within Lipinski's Rule of Five space (HBD ≤ 5, HBA ≤ 10) while providing a specific hydrogen bonding capacity that is absent in the non-aminated comparator [2]. The single HBD is strategically positioned on the cyclobutane ring at the 5-position, providing a directional hydrogen bond vector that can be exploited for target engagement in structure-based drug design, or serve as a synthetic handle for amide bond formation, sulfonamide coupling, or urea linkage without adding additional HBD count [3]. In contrast, 5-azaspiro[2.3]hexane analogs contain a ring nitrogen with different basicity (pKa ~6–8 for azetidine-type nitrogens vs. ~9–10 for the primary alkylamine in the target compound), leading to different protonation states at physiological pH and consequently different hydrogen bonding and solubility behavior [4].

Hydrogen bonding Drug-likeness Lipinski rules Molecular recognition

High-Confidence Application Scenarios for Ethyl 5-Aminospiro[2.3]hexane-1-carboxylate Hydrochloride Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment and Lead Molecule Synthesis Requiring Defined Lipophilicity (XLogP3 ~0.3)

In CNS drug discovery programs where lead molecules must balance passive BBB permeability with aqueous solubility, the target compound's XLogP3-AA of 0.3 positions it favorably within the CNS drug-like space while avoiding excessive lipophilicity (XLogP3 > 3) associated with promiscuous off-target binding and poor metabolic stability [1]. The 5-amino group provides a vector for amide or sulfonamide coupling to introduce target-specific pharmacophores, while the ethyl ester serves as a masked carboxylate that can be hydrolyzed to the free acid for enhanced aqueous solubility or retained for improved membrane permeability. The non-aminated analog (XLogP3 2.1) would impart >60-fold higher lipophilicity to any coupled product, fundamentally altering the absorption and distribution profile of the resulting molecule—a substitution error that would confound SAR interpretation [1].

Piperidine Bioisostere Replacement in Lead Optimization with Validated 3D Drug-Likeness

For medicinal chemistry programs seeking to replace a piperidine ring with a more three-dimensional, sp³-rich alternative that maintains similar molecular volume and binding site compatibility, the spiro[2.3]hexane scaffold embedded in the target compound is computationally validated as a piperidine bioisostere with superior plane of best fit (PBF) scores [2]. The all-carbon nature of the target compound's scaffold (as opposed to 5-azaspiro[2.3]hexane) retains the same ring geometry while offering distinct hydrogen bonding characteristics (primary amine HBD vs. ring nitrogen basicity), providing an additional dimension of design flexibility. This is particularly relevant for targets where piperidine-containing ligands are known but intellectual property freedom-to-operate is constrained, as the spiro[2.3]hexane scaffold occupies novel chemical space with limited patent density [2].

Conformationally Restricted GABAergic Pharmacophore Development for Receptor Subtype Selectivity Studies

The target compound serves as a precursor to conformationally rigid GABA analogs where the spiro[2.3]hexane framework locks the relative geometry of the amine and carboxyl(ate) pharmacophores [3]. This rigidity is essential for dissecting the conformational preferences of GABA-A and GABA-B receptor subtypes, as flexible GABA cannot discriminate between different binding conformations. The ethyl ester can be converted to the free carboxylic acid, phosphonic acid, or other bioisosteric acidic groups via the established synthetic routes described by Yashin et al., enabling systematic exploration of the acidic pharmacophore while maintaining the identical rigid scaffold geometry [3]. The hydrochloride salt form ensures reproducible handling and dissolution for in vitro electrophysiology or radioligand binding assays where accurate concentration control is critical .

Solid-Phase or Solution-Phase Parallel Synthesis of Spirocyclic Compound Libraries

The target compound's orthogonal functional groups—a primary amine (nucleophilic), an ethyl ester (electrophilic or hydrolyzable), and the fully substituted spiro-carbon (inert under most conditions)—make it a versatile building block for parallel library synthesis [3]. The amine can be selectively derivatized with carboxylic acids, sulfonyl chlorides, isocyanates, or aldehydes (reductive amination) without competing reactivity from the ester. Conversely, the ester can be hydrolyzed to the carboxylic acid for further coupling or reduced to the alcohol. This orthogonal reactivity profile is superior to that of spiro[2.3]hexane building blocks bearing a single functional group (e.g., simple spiro[2.3]hexan-1-amine), which require additional synthetic steps to introduce a second diversity point. The 97% purity specification from commercial suppliers ensures that library synthesis starts from a well-characterized, single-entity starting material, reducing the risk of byproduct contamination in downstream screening .

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